![molecular formula C17H16F6N2O2 B2864933 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide CAS No. 1240834-73-4](/img/structure/B2864933.png)
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide” is a chemical compound. It is related to the class of compounds known as trifluoromethylpyridines (TFMP), which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives often involves the use of trifluoromethyl-containing building blocks . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives generally involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The assembly of pyridine from a trifluoromethyl-containing building block is another method .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are considered to be derived from the unique physicochemical properties of fluorine . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .Applications De Recherche Scientifique
Catalysis and Polymerization
One application involves the use of bis(phenoxyimine)Zr complexes containing cycloalkyl groups for ethylene polymerization, highlighting the importance of substituents on imine-N for polymerization catalysis. These complexes have shown to produce polyethylenes with varying molecular weights with high efficiency, comparable to or exceeding that seen with traditional catalysts (Terao et al., 2006).
Photochemistry
Another study examined the photoreactions of flutamide, a molecule containing the trifluoromethyl group, in different solvents. It found that the photoreactions vary significantly with the solvent, indicating the sensitivity of compounds with trifluoromethyl groups to light and the potential for designing light-responsive materials (Watanabe et al., 2015).
Synthesis of Fluorinated Compounds
Research on synthesizing 2,6-bis(trifluoroacetyl)phenols from cyclohexanones demonstrated an efficient method for creating valuable fluorinated building blocks. These compounds have applications in developing pharmaceuticals and materials with unique properties due to the presence of fluorine atoms (Sevenard et al., 2008).
Analytical Chemistry Applications
A study on AMACE1, an acetamide derivative, highlighted its utility in trace organic analysis. The compound, designed for coupling to analytes with a keto or carboxylic acid group, showcases the role of trifluoromethyl-substituted compounds in enhancing detection sensitivity in gas chromatography/electron capture mass spectrometry (Lu & Giese, 2000).
Organic Synthesis
Research into N-halogeno compounds, specifically perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrates the compound's effectiveness as a site-selective electrophilic fluorinating agent. This application is crucial for introducing fluorine atoms into organic molecules, significantly impacting pharmaceutical synthesis (Banks et al., 1996).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O2/c18-16(19,20)11-6-12(17(21,22)23)8-13(7-11)27-9-14(26)25-15(10-24)4-2-1-3-5-15/h6-8H,1-5,9H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCMGYRBHPZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

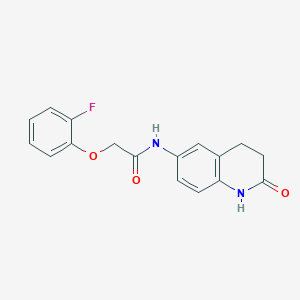

![2-[2-Oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2864856.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2864857.png)
![5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2864858.png)
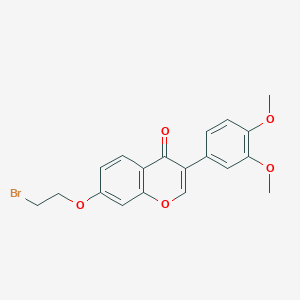
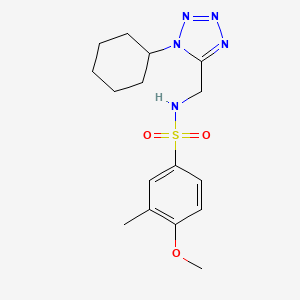
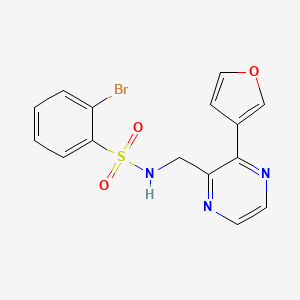



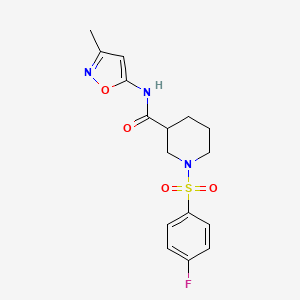
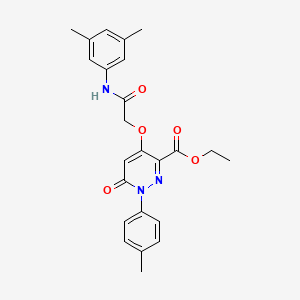
![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)